Potassium trifluoro(4-methylthiophen-3-yl)boranuide
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Overview
Description
Potassium trifluoro(4-methylthiophen-3-yl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a trifluoroborate group attached to a 4-methylthiophenyl ring, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-methylthiophen-3-yl)boranuide typically involves the reaction of 4-methylthiophen-3-ylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-methylthiophen-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol or sulfide.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium trifluoro(4-methylthiophen-3-yl)boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-methylthiophen-3-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling with aryl or vinyl halides. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)boranuide
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-methylthiophen-3-yl)boranuide is unique due to the presence of the 4-methylthiophenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific chemical reactions where other similar compounds may not be as effective.
Properties
Molecular Formula |
C5H5BF3KS |
---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methylthiophen-3-yl)boranuide |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-2-10-3-5(4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
InChI Key |
MZCLYNQAMZNOJW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CSC=C1C)(F)(F)F.[K+] |
Origin of Product |
United States |
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